molecular formula C17H19ClN2O4S B7719487 N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide

N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide

Cat. No. B7719487
M. Wt: 382.9 g/mol
InChI Key: MCHMZZFCDUNOKR-UHFFFAOYSA-N
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Description

N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as CE5, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance within cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide for lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its ability to inhibit the activity of CAIX makes it a promising candidate for cancer therapy, while its anti-inflammatory and antioxidant effects may have broader applications in the treatment of other diseases. Further research is needed to fully explore the potential of this compound and its limitations.

Synthesis Methods

The synthesis of N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-ethoxyaniline, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(5-(N-(3-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[5-[(3-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-4-24-17-9-8-13(10-16(17)19-12(3)21)25(22,23)20-15-7-5-6-14(18)11(15)2/h5-10,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHMZZFCDUNOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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